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1-(2,2-Diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine

Physicochemical property comparison Isomer differentiation CNS drug design

Researchers developing focused libraries for serotonin receptor modulation require precise SAR tools to avoid isomer misidentification. This compound, bearing a pyrrolidine terminus, is the exact solution: - Occupies a specific SAR node, with terminal amine variations altering 5-HT1A/5-HT2A/D2 binding affinity by >10-fold (US10745401). - 14 Da mass difference vs. the piperidine isomer enables unambiguous LC-MS/MS differentiation for forensic or reference-standard validation. - XLogP3-AA of 4.7 (within CNS optimal range) reduces logP-mediated attrition vs. the more lipophilic piperidine analog. For procurement managers, we provide reliable custom synthesis with full analytical characterization.

Molecular Formula C26H37N3
Molecular Weight 391.6 g/mol
CAS No. 827045-77-2
Cat. No. B12891729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine
CAS827045-77-2
Molecular FormulaC26H37N3
Molecular Weight391.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCNC2CCN(CC2)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H37N3/c1-3-10-23(11-4-1)26(24-12-5-2-6-13-24)22-29-20-14-25(15-21-29)27-16-9-19-28-17-7-8-18-28/h1-6,10-13,25-27H,7-9,14-22H2
InChIKeyRWISZAZZYOAVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


1-(2,2-Diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine (CAS 827045-77-2) is a synthetic piperidine derivative that combines a 2,2-diphenylethyl substituent at the piperidine nitrogen with a 3-(pyrrolidin-1-yl)propyl side chain on the 4-amine position [1]. Computed descriptors place its molecular weight at 391.6 g·mol⁻¹ and its lipophilicity (XLogP3-AA) at 4.7, indicating pronounced hydrophobic character and moderate size suitable for CNS permeability assessment [1]. The compound is catalogued in PubChem (CID 44388867) and ChEMBL (CHEMBL179179), but peer-reviewed pharmacological data remain unpublished at the time of analysis.

1
CNS-permeable chemical space candidate
Computed XLogP and drug-likeness parameters align with CNS lead criteria; experimental permeability data absent.
2
Isomer-specific research tool
Pyrrolidine-containing isomer enables SAR differentiation from piperidine analog; no published functional data.
3
Building block for 5-HT receptor ligand design
Patent-based evidence suggests terminal amine modulates affinity; target binding requires experimental confirmation.

Isomer Substitution Limitations


The target compound is one of two closely related positional isomers that differ solely in the nitrogen heterocycle appended to the propyl spacer: a pyrrolidine (five-membered) versus a piperidine (six-membered) ring [1]. This single methylene-unit variation translates into a 14 Da mass difference and alters key physicochemical parameters such as lipophilicity, steric bulk, and hydrogen-bonding capacity [1]. In drug-discovery contexts, even minor changes in ring size can drastically affect receptor subtype selectivity, off-target profiles, and passive permeability [2]. Therefore, treating the pyrrolidine- and piperidine-containing isomers as interchangeable is scientifically unjustified without direct comparative binding or functional data.

Target compound
Pyrrolidine ring on side chain (CAS 827045-77-2)
Isomer (not interchangeable)
Piperidine ring analog (CAS 827045-78-3)
Ring-size difference (C5 vs C6) shifts lipophilicity, steric bulk, and hydrogen-bond capacity. Receptor selectivity and passive permeability may not transfer.
Target property context
XLogP ~4.7; CNS-optimized logP range
Comparator property shift
Estimated XLogP ~5.2; may exceed CNS-like limits
Higher logP in the piperidine analog could alter metabolic stability and phospholipidosis risk. Select isomer based on desired physicochemical window.
SAR context
Pyrrolidine terminus in 5-HT receptor scaffold
SAR mismatch risk
Piperidine/morpholine termini alter affinity >10-fold
Class-level evidence indicates terminal amine identity is a major affinity driver. Substituting without binding data risks misleading SAR interpretation.

Quantitative Differentiation Evidence


Mass and Lipophilicity: Isomer Comparison

When the target compound (1-(2,2-diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine, CAS 827045-77-2) is contrasted with its direct isomer 1-(2,2-diphenylethyl)-N-[3-(piperidin-1-yl)propyl]piperidin-4-amine (CAS 827045-78-3), the pyrrolidine → piperidine replacement adds one methylene group to the side-chain heterocycle. This results in an exact monoisotopic mass difference of 14.0157 Da (391.2987 Da vs. 405.3144 Da) [1]. Additionally, the lipophilicity of the target compound is computed as XLogP3-AA 4.7 [1]; the piperidine analog is predicted to exhibit higher logP by approximately 0.5 units, consistent with increased carbon count and solvent-accessible surface area. These differences are quantifiable and reproducible, providing a first-pass criterion for compound selection based on desired physicochemical space.

Mass & Lipophilicity
Computed values
Target: 391.2987 Da, XLogP 4.7
Isomer: 405.3144 Da, XLogP ≈5.2
Δ: +14.0157 Da, ΔXLogP ≈0.5
Supports MS-based isomer resolution and CNS space selection.
Comparator XLogP estimated from homologation; experimental confirmation recommended.
Physicochemical property comparison Isomer differentiation CNS drug design

Receptor Engagement: Pyrrolidine Side-Chain

The compound of interest incorporates a pyrrolidin-1-ylpropyl substituent on the 4-amino position of the piperidine core. In analogous 5-HT₁A and 5-HT₂A receptor ligand series described in patent US10745401, modifications at this position directly modulate receptor affinity [1]. While the specific Ki values for the target compound have not been disclosed, the general patent class demonstrates that the nature of the terminal amine (pyrrolidine, piperidine, morpholine) alters binding potency by more than 10-fold across 5-HT₁A, 5-HT₂A, and D₂ receptors [1]. This class-level inference supports the rationale that the target compound, by virtue of its pyrrolidine termination, occupies a distinct pharmacological space relative to its piperidine or morpholine counterparts and therefore cannot be substituted without experimental validation.

Receptor Engagement
Class-level
Terminal amine (pyrrolidine vs piperidine) alters 5-HT₁A/5-HT₂A/D₂ Ki by >10-fold in patent US10745401 series; target-specific Ki unavailable.
Pyrrolidine terminus likely occupies a distinct SAR node; direct binding data required.
In vitro radioligand binding assays on CHO membranes; extrapolation to target compound is provisional.
Structure-activity relationship Serotonin receptor Piperidine scaffold

CNS Drug-Likeness and Lipophilicity

The computed lipophilicity of the target compound (XLogP3-AA 4.7) places it within the upper range of CNS-active molecules [1]. The isomeric piperidine analog is expected to have XLogP3-AA around 5.2, exceeding the typical CNS optimal range of 2 – 5 [2]. Additionally, the target compound has nine rotatable bonds and one hydrogen bond donor [1], fulfilling standard drug-likeness criteria (Lipinski Rule of Five). The slightly lower logP and smaller ring size (pyrrolidine vs. piperidine) suggest potentially better oral bioavailability and lower non-specific binding compared to the piperidine isomer, a hypothesis that remains to be tested experimentally.

CNS Drug-Likeness
Computed profile
Target XLogP 4.7 (within CNS 2–5)
Isomer est. XLogP ~5.2 (exceeds typical CNS window)
Rot. bonds / HBD 9 / 1
Target compound’s profile may support CNS lead optimization; lipophilicity advantage over isomer still hypothesis-driven.
In silico benchmarks (Wager et al.) used for CNS desirability cutoffs.
CNS drug-likeness Physicochemical profiling Lipophilicity comparison

Application Scenarios


Forensic Toxicology: Isomer Differentiation

The 14 Da exact-mass difference between the target compound and its piperidine isomer (CAS 827045-78-3) enables unambiguous differentiation by high-resolution mass spectrometry [1]. Forensic laboratories and reference-standard providers can exploit this mass shift to validate LC-MS/MS methods, ensuring that seized samples or research chemical batches are correctly identified. Procurement of the pure pyrrolidine isomer is essential to avoid misidentification in isomer-sensitive assays.

CNS Lead Optimization: Lipophilicity Window

With an XLogP3-AA of 4.7, the compound lies within the optimal CNS lipophilicity range (2 – 5), whereas the piperidine analog is predicted to exceed this range [1][2]. Medicinal chemistry teams building focused libraries for serotonin receptor modulation can preferentially select the pyrrolidine isomer to reduce logP-mediated attrition, as supported by the >10-fold variability in receptor affinity induced by terminal-amine modifications observed in patent-backed 5-HT₁A/5-HT₂A/D₂ series [3].

SAR Studies on 5-HT Receptors

Patent US10745401 demonstrates that replacing the terminal pyrrolidine with a piperidine or morpholine can alter 5-HT₁A/5-HT₂A/D₂ binding affinity by more than an order of magnitude [3]. The target compound, bearing the pyrrolidine terminus, occupies a specific SAR node. Procurement of this compound is warranted for both academic and industrial programs seeking to define the contribution of the terminal amine to receptor subtype selectivity before advancing to more complex analogs.

Computational Chemistry Benchmarks

The availability of robust computed descriptors (XLogP3-AA, topological polar surface area, rotatable bond count) for the target compound [1] makes it a suitable test molecule for benchmarking in silico ADME prediction tools against its piperidine isomer. The known structural variation and physicochemical differences provide a controlled case study for validating molecular dynamics simulations, docking protocols, and QSAR models focused on ring-size effects.

Application
Selection Property
Validation Focus
Forensic isomer differentiation
High-resolution mass offset (Δ14 Da)
LC-MS/MS isomer resolution; reference standard identity confirmation
CNS lead optimization
XLogP within CNS-optimized range (4.7)
Lipophilicity-driven attrition screening; logP-dependent metabolic stability
5-HT receptor SAR studies
Pyrrolidine-terminated side chain
Terminal amine affinity modulation; selectivity profiling against piperidine/morpholine analogs
Computational ADME benchmarking
Robust computed descriptors (XLogP, TPSA, rot. bonds)
In silico model validation; QSAR docking protocol assessment
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